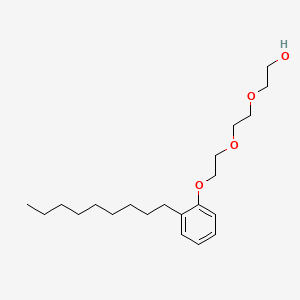

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

Overview

Description

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, also known as diethylene glycol nonylphenol ether, is a nonionic surfactant. It is characterized by its ability to reduce surface tension, making it useful in various industrial and commercial applications. This compound is a member of the polyethylene glycol family, which are known for their solubility in water and organic solvents .

Preparation Methods

The synthesis of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- typically involves a multi-step etherification process. The process begins with the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then further reacted with additional ethylene oxide units to achieve the desired degree of ethoxylation . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 120°C to 180°C .

Chemical Reactions Analysis

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- undergoes various chemical reactions, primarily involving its ether and hydroxyl groups. Common reactions include:

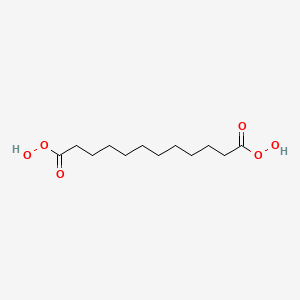

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the ether bonds can be cleaved to yield nonylphenol and ethylene glycol derivatives.

Scientific Research Applications

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is widely used in scientific research and industrial applications due to its surfactant properties. Some of its applications include:

Chemistry: Used as a solubilizing agent and emulsifier in various chemical formulations.

Biology: Employed in the preparation of biological buffers and as a detergent in cell lysis protocols.

Medicine: Utilized in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.

Industry: Commonly used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism of action of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic nonylphenol moiety with hydrophobic surfaces and its hydrophilic ethoxy chains with water molecules. This dual affinity allows it to stabilize emulsions and disperse particles in aqueous solutions .

Comparison with Similar Compounds

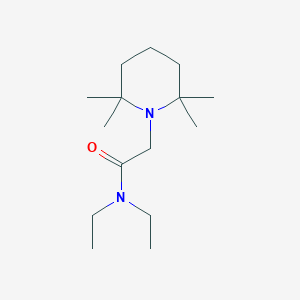

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- can be compared to other nonionic surfactants such as:

Diethylene glycol monoethyl ether: Similar in structure but with an ethyl group instead of a nonylphenol group.

Polyethylene glycol: A broader class of compounds with varying chain lengths and functional groups.

Nonylphenol ethoxylates: A group of compounds with varying degrees of ethoxylation, differing in their hydrophilic-lipophilic balance (HLB) values

These comparisons highlight the unique balance of hydrophobic and hydrophilic properties in ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities.

Properties

IUPAC Name |

2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-11-20-12-9-10-13-21(20)25-19-18-24-17-16-23-15-14-22/h9-10,12-13,22H,2-8,11,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSSTYXBZTUGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181646 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-95-0 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

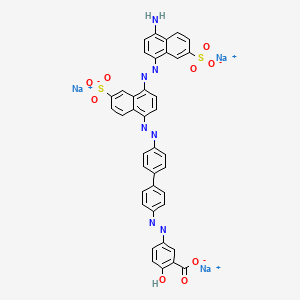

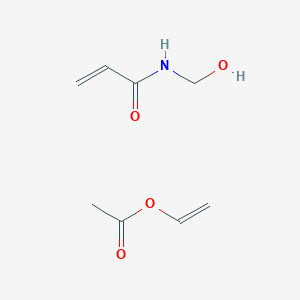

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.